Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-
Description
Imidazo[1,2-a]pyrazine is a fused heterocyclic scaffold comprising a five-membered imidazole ring and a six-membered pyrazine system. This structure is biologically significant due to its resemblance to adenine, a key component of DNA/RNA, enabling interactions with enzymes and receptors involved in nucleotide metabolism . The compound 3-(2,4-difluorophenyl)-N-methyl-imidazo[1,2-a]pyrazin-8-amine features a 2,4-difluorophenyl substituent at position 3 and an N-methyl group on the amine at position 6. Fluorine atoms enhance lipophilicity and metabolic stability, while the N-methyl group may improve pharmacokinetic properties, such as oral bioavailability and reduced toxicity .
Properties
CAS No. |
787590-95-8 |
|---|---|
Molecular Formula |
C13H10F2N4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H10F2N4/c1-16-12-13-18-7-11(19(13)5-4-17-12)9-3-2-8(14)6-10(9)15/h2-7H,1H3,(H,16,17) |
InChI Key |
KVQUERKGMDUCII-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 2,4-difluorophenyl precursor.
Cyclization: The precursor undergoes cyclization with an appropriate reagent to form the imidazo[1,2-a]pyrazine core.
N-Methylation: The final step involves the methylation of the nitrogen atom in the imidazo[1,2-a]pyrazine ring.
Industrial production methods often utilize microwave irradiation to enhance the reaction rates and yields .
Chemical Reactions Analysis
3-(2,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
3-(2,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(2,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C₁₃H₁₁F₂N₅.
†Estimated from molecular formulas in cited references.
Physicochemical Properties
Biological Activity
Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl- is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique imidazo[1,2-a]pyrazine core, which includes a difluorophenyl substituent at the 3-position and a methyl group at the nitrogen atom. Its molecular formula is with a molecular weight of approximately 306.34 g/mol. The structural complexity contributes to its potential interactions with various biological targets.
Anticancer Properties
Research indicates that Imidazo[1,2-a]pyrazin-8-amine derivatives can inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Preliminary studies have shown promising results against various cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against multidrug-resistant strains of tuberculosis. Its mechanism often involves binding to active sites on target proteins critical for bacterial growth and survival .
Anti-inflammatory Effects
Imidazo[1,2-a]pyrazin-8-amine also shows anti-inflammatory activity, which may be beneficial in treating inflammatory diseases. The specific pathways involved are still under investigation but are believed to relate to the modulation of inflammatory cytokines .
Structure-Activity Relationship (SAR)
Understanding the SAR of Imidazo[1,2-a]pyrazin-8-amine is crucial for optimizing its biological activity. The presence of the difluorophenyl group and the N-methyl substitution plays a significant role in enhancing its binding affinity to biological targets. Comparative studies with similar compounds reveal that variations in substituents can significantly alter their pharmacological profiles.
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Imidazo[1,2-a]pyridines | Pyridine-based | Different enzyme inhibition patterns |
| Imidazo[1,2-a]pyrimidines | Pyrimidine-based | Known for antiviral properties |
| Pyrrolopyrazines | Fused pyrrole | Explored for neuroprotective effects |
| Imidazo[1,2-b]pyridine | Bicyclic structure | Potential anti-inflammatory effects |
Synthesis Methods
Various synthetic methodologies have been developed for producing Imidazo[1,2-a]pyrazin-8-amine derivatives. Common approaches include:
- Cyclization Reactions : Utilizing imidazole and pyrazine precursors.
- Multicomponent Reactions : Integrating different reactants to form the desired heterocyclic structure.
These methods are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of Imidazo[1,2-a]pyrazin-8-amine in various preclinical models:
- Cancer Cell Line Studies : In vitro assays showed that derivatives significantly reduced proliferation in breast and lung cancer cell lines.
- Antimicrobial Testing : The compound demonstrated effective inhibition against Mycobacterium tuberculosis in preliminary trials.
- Inflammation Models : Animal models indicated reduced inflammatory markers following treatment with the compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Imidazo[1,2-a]pyrazin-8-amine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is a key method, using pyrazine-2,3-diamine as an amidine component with aldehydes and isocyanides under mild conditions to yield adenine-mimetic scaffolds . Alternative routes include iodine-catalyzed cyclization of 2-aminopyrazines with ketones or aldehydes, requiring precise temperature control (80–100°C) and solvent selection (e.g., DMF or ethanol) to avoid side products . Optimization involves adjusting stoichiometry, catalyst loading (e.g., 10 mol% iodine), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. How is the structural characterization of this compound validated?
- Methodological Answer :
- NMR : and NMR spectra confirm substituent positions (e.g., methylamino at C8, difluorophenyl at C3). For example, signals at δ 2.9–3.1 ppm correlate with N-methyl groups, while aromatic protons from the difluorophenyl moiety appear as doublets (δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 281.31 for CHFN) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for validating regioselectivity in heterocyclic systems .
Q. What in vitro assays are suitable for initial evaluation of bioactivity?
- Methodological Answer :
- Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR, ALK) at varying concentrations (1 nM–10 µM) .
- Antimicrobial Screening : Perform MIC assays against S. aureus or E. coli using broth microdilution (CLSI guidelines) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations via nonlinear regression .
Advanced Research Questions
Q. How does the 2,4-difluorophenyl substituent influence target selectivity in kinase inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare inhibition profiles of analogs lacking fluorine substituents. For example, replacing 2,4-difluorophenyl with phenyl reduces EGFR inhibition by >50%, suggesting fluorine enhances hydrophobic interactions and π-stacking in kinase ATP pockets .
- Molecular Dynamics Simulations : Analyze binding poses using software like AutoDock Vina; fluorine atoms form halogen bonds with Lys721 in EGFR (ΔG = -9.2 kcal/mol) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Re-evaluate protocols for consistency in cell lines (e.g., passage number), serum concentration, and incubation time .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolism (e.g., CYP3A4-mediated degradation) .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-EGFR levels) alongside enzymatic assays .
Q. What computational strategies predict off-target interactions or toxicity risks?
- Methodological Answer :
- QSAR Modeling : Train models on ChEMBL datasets to predict ADMET properties (e.g., hERG inhibition risk) .
- Proteome-Wide Docking : Use SwissDock to screen against >1,000 human proteins; prioritize targets with docking scores ≤-7.0 kcal/mol .
- Machine Learning : Apply Random Forest classifiers to flag structural alerts (e.g., PAINS filters) for pan-assay interference .
Q. How can reaction yields be improved for large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
